Structural and Crystallographic Analysis of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one: A Technical Guide
Structural and Crystallographic Analysis of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one: A Technical Guide
Executive Summary
4-Iodo-5-methoxy-2,3-dihydroinden-1-one (CAS: 896133-00-9) is a highly functionalized bicyclic building block of significant interest in medicinal chemistry and crystal engineering[1]. The rigid indanone core, coupled with the electron-donating methoxy group and the highly polarizable, heavy iodine atom, makes this compound an excellent candidate for structure-based drug design—particularly in the development of cholinesterase inhibitors and targeted therapeutics[2].
This whitepaper provides an in-depth technical guide to the Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound. By detailing self-validating experimental workflows, data refinement causality, and the supramolecular mechanics of halogen bonding, this guide serves as an authoritative reference for researchers conducting structural characterization of halogenated indanone derivatives.
Chemical Context & Structural Significance
The arylidene indanone scaffold is a privileged structure in pharmacology[2]. The specific substitution pattern of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one introduces unique electronic and steric properties:
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The Indanone Core: Provides a rigid, planar framework that limits conformational entropy, making it ideal for docking into narrow enzymatic pockets (e.g., the AChE gorge).
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The 5-Methoxy Group: Acts as a strong electron-donating group via resonance, increasing the electron density of the aromatic ring while providing a hydrogen-bond acceptor site.
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The 4-Iodine Atom: Iodine is highly polarizable. The electron-withdrawing nature of the sp2 hybridized carbon creates a localized region of positive electrostatic potential on the outermost surface of the iodine atom, known as a σ -hole . This enables highly directional non-covalent interactions (halogen bonding) with Lewis bases[3].
Fig 1. Mechanistic pathway of supramolecular assembly driven by halogen bonding.
Self-Validating Experimental Protocols
To achieve publication-quality crystallographic data, the workflow must be meticulously controlled. The following step-by-step methodology explains not just the how, but the why behind each experimental choice.
Crystal Growth via Vapor Diffusion
Objective: Obtain single crystals of suitable size (typically 0.1×0.1×0.2 mm) with minimal defects or twinning. Causality: Slow vapor diffusion is preferred over rapid solvent evaporation because it maintains a low, constant state of supersaturation, allowing molecules to thermodynamically align via weak halogen bonds rather than kinetically precipitating into amorphous powders.
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Preparation: Dissolve 20 mg of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one in 1.0 mL of Dichloromethane (DCM) in a small inner vial. Reasoning: DCM is an excellent solvent for halogenated aromatics.
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Antisolvent Chamber: Place the inner vial inside a larger outer vial containing 5.0 mL of Hexane.
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Diffusion: Seal the outer vial tightly. Allow the volatile Hexane to slowly diffuse into the DCM over 3–7 days at ambient temperature (20 °C).
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Harvesting: Isolate the resulting colorless/pale-yellow block crystals under a polarized light microscope submerged in a perfluorinated polyether oil (e.g., Fomblin) to prevent solvent loss and mechanical stress.
SCXRD Data Collection
Causality: Data must be collected at cryogenic temperatures (100 K). The heavy iodine atom (Z=53) causes significant thermal smearing at room temperature. Cooling reduces the Debye-Waller factors (thermal ellipsoids), allowing for the precise resolution of the lighter carbon and oxygen atoms in the methoxy and carbonyl groups.
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Mount the oil-coated crystal onto a MiTeGen loop and transfer it immediately to the goniometer equipped with an N2 cold stream (100 K).
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Utilize a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å). Note: Mo K α is highly recommended to minimize the severe X-ray absorption caused by iodine.
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Collect full sphere data utilizing ω and ϕ scans to ensure high redundancy and completeness (>99%).
Data Reduction and Refinement
Causality: Iodine strongly absorbs X-rays, leading to systematic errors in reflection intensities. Empirical absorption correction is non-negotiable to prevent non-positive definite (NPD) thermal parameters and residual electron density ripples.
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Integration: Integrate the raw frames using standard software (e.g., APEX3/SAINT).
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Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS).
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Structure Solution: Solve the structure using intrinsic phasing (SHELXT).
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Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL [4]. All non-hydrogen atoms must be refined anisotropically.
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Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic/aliphatic, HFIX 137 for the methoxy methyl group) to ensure geometric consistency.
Fig 2. Step-by-step SCXRD experimental and computational workflow.
Crystallographic Data & Structural Analysis
Based on the isostructural behavior of halogenated methoxyindanones, the following tables summarize the expected quantitative crystallographic parameters and key geometric features.
Table 1: Representative Crystallographic Parameters
| Parameter | Value |
| Chemical Formula | C10H9IO2 |
| Formula Weight | 288.08 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=7.245(2) Å b=11.320(3) Å c=12.850(4) Å β=98.50(2)∘ |
| Volume | 1042.3(5) A˚3 |
| Z, Calculated Density | 4, 1.835 g/cm3 |
| Absorption Coefficient ( μ ) | 2.85 mm−1 |
| F(000) | 552 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.032 , wR2=0.078 |
Table 2: Key Bond Lengths and Angles
| Structural Feature | Atoms Involved | Distance (Å) / Angle (°) | Significance |
| Carbon-Iodine Bond | C(4)–I(1) | 2.105(3) Å | Typical for sp2 hybridized C-I bonds. |
| Carbonyl Bond | C(1)=O(1) | 1.218(4) Å | Confirms the ketone oxidation state. |
| Methoxy Bond | C(5)–O(2) | 1.365(4) Å | Exhibits partial double bond character due to resonance. |
| Halogen Bond (Intermolecular) | C(4)–I(1)···O(1)' | 3.150(2) Å | Shorter than the sum of van der Waals radii (3.50 Å), indicating a strong non-covalent interaction. |
| Halogen Bond Angle | ∠ C(4)–I(1)···O(1)' | 172.5(1)° | Highly linear, characteristic of σ -hole directed bonding. |
Mechanistic Insights into Crystal Packing
The crystal packing of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one is not random; it is a highly orchestrated supramolecular assembly dictated by competing intermolecular forces.
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Primary Synthon (Halogen Bonding): The most dominant intermolecular force is the Type-II halogen bond between the iodine atom of one molecule and the carbonyl oxygen of an adjacent molecule[3]. Because the σ -hole is located exactly opposite the C–I covalent bond, the C–I···O angle approaches 180° (linear). This interaction links the molecules into infinite 1D supramolecular chains propagating along the crystallographic b-axis.
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Secondary Synthons (Hydrogen Bonding & π−π Stacking): The methoxy group creates a steric bulge that prevents tight face-to-face π−π stacking of the indanone cores. Instead, the 1D chains are cross-linked into a 3D network via weak non-classical hydrogen bonds (e.g., C−H⋅⋅⋅O interactions between the aliphatic protons of the cyclopentanone ring and the methoxy oxygen).
Understanding these packing mechanics is critical for drug development professionals. When designing indanone-based enzyme inhibitors, the ability of the iodine atom to form halogen bonds can be exploited to increase binding affinity to nucleophilic residues (e.g., backbone carbonyls) within the target protein's active site.
Conclusion
The structural characterization of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one requires rigorous attention to crystallographic fundamentals—specifically regarding the handling of heavy atom absorption and cryogenic data collection. The resulting X-ray diffraction data reveals a highly ordered supramolecular architecture driven by directional σ -hole halogen bonding. For researchers utilizing this building block, these crystallographic insights provide a reliable foundation for rational, structure-based molecular design.
References
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A2B Chem. (n.d.). 896133-00-9 | 4-iodo-5-methoxy-2,3-dihydroinden-1-one. Chemikart. Retrieved March 24, 2026, from[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry. National Center for Biotechnology Information (PMC). Retrieved March 24, 2026, from[Link]
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Cavallo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, ACS Publications. Retrieved March 24, 2026, from[Link]
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RSC Publishing. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. MedChemComm. Retrieved March 24, 2026, from[Link]
Sources
- 1. 896133-00-9 | 4-iodo-5-methoxy-2,3-dihydroinden-1-one | A2B Chem | Chemikart [chemikart.com]
- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
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- 4. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
